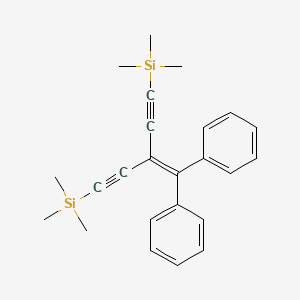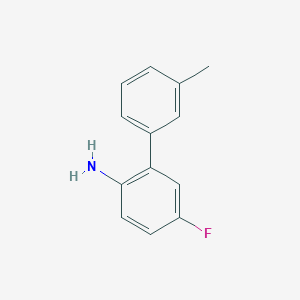![molecular formula C17H11F3OS B12528693 S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate CAS No. 676094-72-7](/img/structure/B12528693.png)
S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethynyl group and an ethanethioate moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the synthesis of the ethynyl intermediate by reacting 3-(trifluoromethyl)phenylacetylene with a suitable base under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to thiol or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to undergo various chemical transformations makes it valuable for studying biological processes and developing new biochemical assays. It can be used to modify biomolecules, such as proteins and nucleic acids, to investigate their functions and interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and chemical resistance of the resulting materials .
Wirkmechanismus
The mechanism of action of S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The ethynyl group may also participate in covalent bonding with target molecules, leading to the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
- S-[[3-(Trifluoromethyl)phenyl]methyl] ethanethioate
- 4-(Trifluoromethyl)phenyl ethanethioate
- 3,5-Bis(trifluoromethyl)phenyl ethanethioate
Comparison: Compared to similar compounds, S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate stands out due to its unique ethynyl group, which imparts additional reactivity and versatility. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
676094-72-7 |
|---|---|
Molekularformel |
C17H11F3OS |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
S-[4-[2-[3-(trifluoromethyl)phenyl]ethynyl]phenyl] ethanethioate |
InChI |
InChI=1S/C17H11F3OS/c1-12(21)22-16-9-7-13(8-10-16)5-6-14-3-2-4-15(11-14)17(18,19)20/h2-4,7-11H,1H3 |
InChI-Schlüssel |
BYUBAAJPBWXSOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
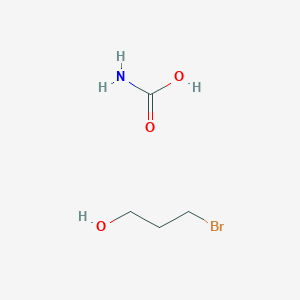
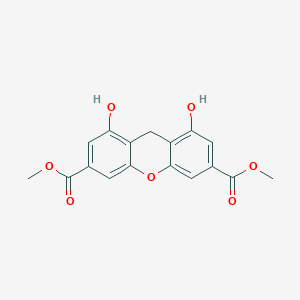
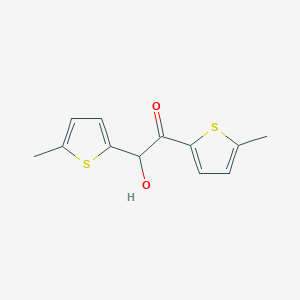

![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
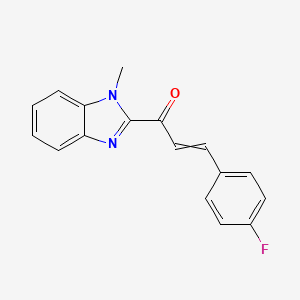
![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
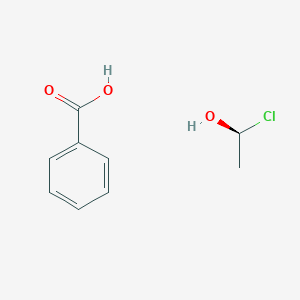
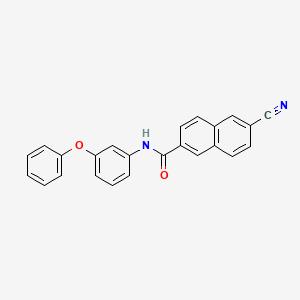
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
